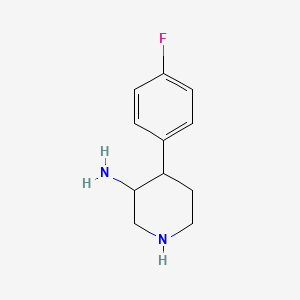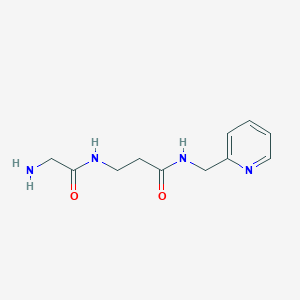![molecular formula C19H26N2O6 B13239392 tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is a complex organic compound with the molecular formula C19H26N2O6 and a molecular weight of 378.42 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-[2-(3-formylphenoxy)acetyl]morpholine under controlled conditions . The reaction typically requires the use of solvents such as ethanol and reagents like Boc anhydride. The mixture is cooled in an ice bath and then stirred at room temperature for several hours to complete the reaction .
Analyse Des Réactions Chimiques
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of bases like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for glaucoma treatment.
N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Another compound with similar structural features.
Propriétés
Formule moléculaire |
C19H26N2O6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)20-10-16-11-21(7-8-25-16)17(23)13-26-15-6-4-5-14(9-15)12-22/h4-6,9,12,16H,7-8,10-11,13H2,1-3H3,(H,20,24) |
Clé InChI |
MIBQVJDYURJPFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)COC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


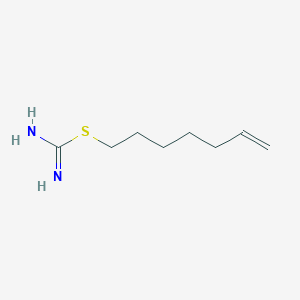
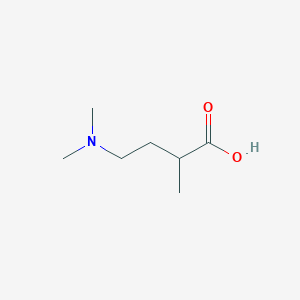
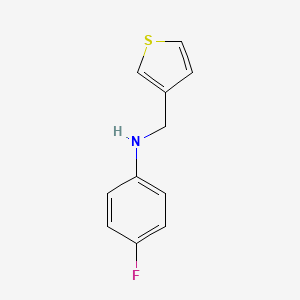
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13239324.png)
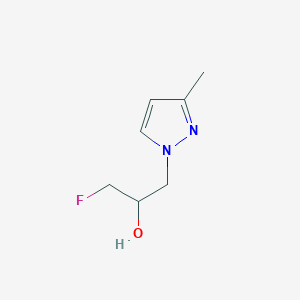
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)
![[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine](/img/structure/B13239343.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine](/img/structure/B13239346.png)
![tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13239352.png)
![tert-Butyl N-[4-(2-fluorophenyl)-4-oxobutyl]carbamate](/img/structure/B13239360.png)
![2-[(2,5-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13239400.png)
